1,3-Dibromo-2-chloro-5-(trifluoromethyl)benzene
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Overview
Description
1,3-Dibromo-2-chloro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-chloro-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-chloro-5-(trifluoromethyl)benzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-chloro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide or potassium thiolate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 1,3-diamino-2-chloro-5-(trifluoromethyl)benzene .
Scientific Research Applications
1,3-Dibromo-2-chloro-5-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dibromo-2-chloro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The compound’s bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-5-chloro-2-(trifluoromethyl)benzene
- 1,3-Dibromo-5-fluoro-2-(trifluoromethyl)benzene
- 1,3-Dibromo-2-chloro-5-(trifluoromethoxy)benzene
Uniqueness
1,3-Dibromo-2-chloro-5-(trifluoromethyl)benzene is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct reactivity and physicochemical properties, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1,3-dibromo-2-chloro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClF3/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMBOFGQZNNCJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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